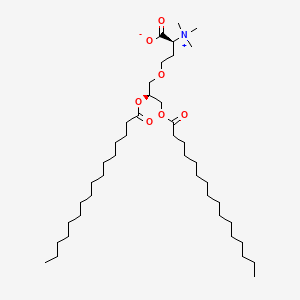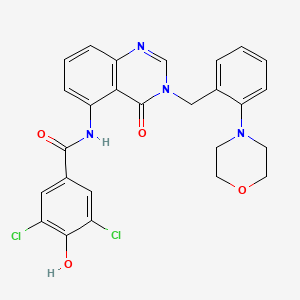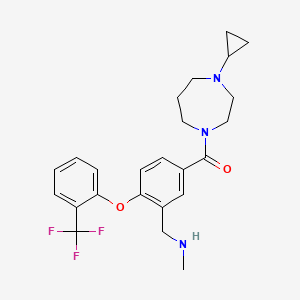
Mmc(tmz)-toc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmc(tmz)-toc is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a type of metal matrix composite, which involves a metal matrix combined with other materials to enhance its properties. The specific composition and structure of this compound make it suitable for a range of applications, particularly in high-performance environments.
Preparation Methods
The preparation of Mmc(tmz)-toc involves several synthetic routes and reaction conditions. Common methods include:
Solid-State Processing Methods: These include powder metallurgy, mechanical alloying, diffusion bonding, and deformation processing.
Liquid Processing Methods: These include stir casting, melt infiltration, squeeze casting, and melt deposition.
In Situ Processes: These involve the formation of the reinforcing material within the metal matrix during the synthesis process.
Additive Manufacturing: This modern technique involves layer-by-layer construction of the composite material, allowing for precise control over the distribution and orientation of the reinforcing material.
Chemical Reactions Analysis
Mmc(tmz)-toc undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include high temperatures, specific atmospheric conditions (e.g., inert or reducing atmospheres), and the presence of catalysts or other reactive agents. The major products formed from these reactions depend on the specific composition of the composite and the reaction conditions.
Scientific Research Applications
Mmc(tmz)-toc has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Mmc(tmz)-toc exerts its effects involves several molecular targets and pathways:
Reinforcement Mechanism: The reinforcing materials within the composite enhance its mechanical properties by providing additional strength and resistance to deformation.
Thermal Stability: The composite’s structure helps to distribute heat more evenly, reducing the risk of thermal degradation.
Oxidation Resistance: The presence of oxidation-resistant materials within the composite helps to protect it from oxidative damage.
Comparison with Similar Compounds
Mmc(tmz)-toc can be compared with other similar compounds, such as:
3-Methylmethcathinone (3-MMC): This compound is a designer drug with different applications and properties compared to this compound.
Metal Matrix Composites (MMCs): These composites, like this compound, involve a metal matrix combined with reinforcing materials.
Properties
Molecular Formula |
C72H98N20O19S2 |
|---|---|
Molecular Weight |
1611.8 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4S,7R,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxymethyl)-10-[3-[(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)amino]propanoyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C72H98N20O19S2/c1-42(94)54(38-93)81-69(108)56-40-113-112-39-55(68(107)79-52(32-45-16-18-48(96)19-17-45)66(105)80-53(34-47-33-46-13-7-8-14-49(46)76-47)67(106)78-50(15-9-10-21-73)64(103)84-61(43(2)95)71(110)83-56)82-65(104)51(31-44-11-5-4-6-12-44)77-57(97)35-88-23-25-89(36-59(99)100)27-29-91(30-28-90(26-24-88)37-60(101)102)58(98)20-22-74-70(109)62-63-85-86-87(3)72(111)92(63)41-75-62/h4-8,11-14,16-19,33,41-43,50-56,61,76,93-96H,9-10,15,20-32,34-40,73H2,1-3H3,(H,74,109)(H,77,97)(H,78,106)(H,79,107)(H,80,105)(H,81,108)(H,82,104)(H,83,110)(H,84,103)(H,99,100)(H,101,102)/t42-,43+,50+,51-,52+,53-,54+,55-,56-,61-/m1/s1 |
InChI Key |
DCXKMTSSDYQWQM-PKSROJISSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)N[C@@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)





